2-bromo-1,1,1-trifluoropentane
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Overview
Description
2-bromo-1,1,1-trifluoropentane is an organic compound with the molecular formula C5H8BrF3. It is a halogenated hydrocarbon, characterized by the presence of bromine and trifluoromethyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,1,1-trifluoropentane typically involves the halogenation of 1,1,1-trifluoro-pentane. One common method is the free radical bromination, where bromine (Br2) is used in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{C5H11F3} + \text{Br2} \rightarrow \text{C5H8BrF3} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive and hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1,1,1-trifluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,1,1-trifluoro-pentane or 2-cyano-1,1,1-trifluoro-pentane.
Elimination: The major product is typically 1,1,1-trifluoro-pentene.
Scientific Research Applications
2-bromo-1,1,1-trifluoropentane is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in studies involving halogenated hydrocarbons and their biological interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-bromo-1,1,1-trifluoropentane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromopentane: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: Another halogenated compound with similar functional groups but a different carbon backbone.
Uniqueness
2-bromo-1,1,1-trifluoropentane is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct chemical properties. The presence of fluorine atoms significantly affects the compound’s reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-2-3-4(6)5(7,8)9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONFWPKUXLTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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